molecular formula C12H18Na2O4 B8336625 Disodium;2-oct-1-enylbutanedioate CAS No. 54163-66-5

Disodium;2-oct-1-enylbutanedioate

Cat. No.: B8336625
CAS No.: 54163-66-5
M. Wt: 272.25 g/mol
InChI Key: VTTZNHFOGZURNY-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Disodium;2-oct-1-enylbutanedioate is an amphoteric surfactant and chelating agent characterized by a branched alkenyl chain (oct-1-enyl) attached to a butanedioate backbone. This structure confers unique solubility and surface-active properties, making it suitable for applications in cosmetics, detergents, and industrial formulations. The compound’s dual sodium carboxylate groups enhance water solubility, while the hydrophobic octenyl chain contributes to micelle formation and interfacial activity .

Properties

CAS No.

54163-66-5

Molecular Formula

C12H18Na2O4

Molecular Weight

272.25 g/mol

IUPAC Name

disodium;2-oct-1-enylbutanedioate

InChI

InChI=1S/C12H20O4.2Na/c1-2-3-4-5-6-7-8-10(12(15)16)9-11(13)14;;/h7-8,10H,2-6,9H2,1H3,(H,13,14)(H,15,16);;/q;2*+1/p-2

InChI Key

VTTZNHFOGZURNY-UHFFFAOYSA-L

Canonical SMILES

CCCCCCC=CC(CC(=O)[O-])C(=O)[O-].[Na+].[Na+]

physical_description

Liquid

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Disodium;2-oct-1-enylbutanedioate with three structurally related sodium-based surfactants: Disodium Cocoamphodiacetate, Disodium Mono(2-ethylhexyl) Sulfosuccinate, and Disodium Octylphosphonate. Key differences in functional groups, solubility, applications, and regulatory profiles are highlighted.

Table 1: Structural and Functional Comparison

Compound Functional Groups Hydrophobic Moiety Primary Applications Solubility (Water)
This compound Butanedioate, alkenyl chain Oct-1-enyl Cosmetics, detergents High (40–50% aqueous solutions typical)
Disodium Cocoamphodiacetate Diacetate, amphoteric Coconut-derived alkyl Hair conditioners, foam boosters Soluble (amber liquid)
Disodium Mono(2-ethylhexyl) Sulfosuccinate Sulfosuccinate, branched alkyl 2-ethylhexyl Pharmaceuticals, laxatives High (≥99% purity solutions)
Disodium Octylphosphonate Phosphonate, linear alkyl Octyl Industrial chelators, corrosion inhibitors Moderate (dependent on formulation)

Table 2: Key Chemical and Regulatory Properties

Compound pH Stability Range Regulatory Status (Example) Shelf Life (Months)
This compound 5.0–9.0 (inferred) Not explicitly regulated; analogous to CIR-reviewed amphoacetates ~24 (similar to disodium salts)
Disodium Cocoamphodiacetate 4.0–8.5 CIR-reviewed for cosmetic safety 18–24
Disodium Mono(2-ethylhexyl) Sulfosuccinate 6.0–7.5 USP/EP/JP compliance for pharmaceuticals 24+
Disodium Octylphosphonate 3.0–10.0 Industrial use; limited cosmetic data 24 (stable under dry conditions)

Research Findings and Functional Differentiation

Surface Activity :

  • This compound’s unsaturated octenyl chain likely enhances its emulsification efficiency compared to saturated analogs like disodium octylphosphonate. However, it may exhibit lower foam stability than disodium cocoamphodiacetate, which has a coconut-derived alkyl chain optimized for foam boosting .

Chelation Capacity :

  • The butanedioate (succinate) backbone provides moderate chelation for divalent cations (e.g., Ca²⁺, Mg²⁺), comparable to sulfosuccinates but weaker than phosphonates like disodium octylphosphonate, which exhibit stronger binding to heavy metals .

Biodegradability :

  • Linear alkyl chains (e.g., in disodium octylphosphonate) are generally more biodegradable than branched or unsaturated chains. The oct-1-enyl group in this compound may slow degradation, necessitating formulation adjustments for eco-friendly products .

Safety Profiles: While disodium cocoamphodiacetate is widely accepted in cosmetics (CIR safety assessment), the octenyl variant lacks specific toxicological data.

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